molecular formula C10H16O2 B12534379 (1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid CAS No. 827610-68-4

(1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid

Cat. No.: B12534379
CAS No.: 827610-68-4
M. Wt: 168.23 g/mol
InChI Key: DFHLXFYDHNRKNF-MRVPVSSYSA-N
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Description

(1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the cyclobutane ring and the carboxylic acid functional group makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions, where two alkenes react to form a cyclobutane ring.

    Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions, where an alcohol or aldehyde precursor is oxidized to form the carboxylic acid.

    Introduction of the Dimethyl and Propan-2-ylidene Groups: These groups can be introduced through various alkylation reactions, where alkyl halides react with the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives such as esters and amides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Esters: Formed through esterification reactions with alcohols.

    Amides: Formed through amidation reactions with amines.

    Alcohols and Aldehydes: Formed through reduction reactions.

Scientific Research Applications

(1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the cyclobutane ring can provide steric hindrance and rigidity to the molecule. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the dimethyl and propan-2-ylidene groups.

    2,2-Dimethylcyclobutane-1-carboxylic acid: Lacks the propan-2-ylidene group.

    3-(Propan-2-ylidene)cyclobutane-1-carboxylic acid: Lacks the dimethyl groups.

Uniqueness

(1S)-2,2-Dimethyl-3-(propan-2-ylidene)cyclobutane-1-carboxylic acid is unique due to the presence of both the dimethyl and propan-2-ylidene groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the cyclobutane ring and carboxylic acid functional group makes it a versatile and valuable compound for various applications.

Properties

CAS No.

827610-68-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1S)-2,2-dimethyl-3-propan-2-ylidenecyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-6(2)7-5-8(9(11)12)10(7,3)4/h8H,5H2,1-4H3,(H,11,12)/t8-/m1/s1

InChI Key

DFHLXFYDHNRKNF-MRVPVSSYSA-N

Isomeric SMILES

CC(=C1C[C@@H](C1(C)C)C(=O)O)C

Canonical SMILES

CC(=C1CC(C1(C)C)C(=O)O)C

Origin of Product

United States

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